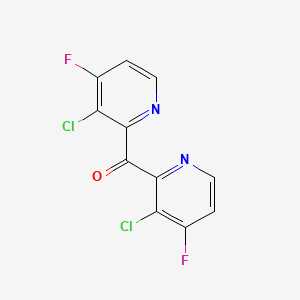

3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine

Description

3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is a bifunctional pyridine derivative characterized by two halogenated pyridine rings connected via a carbonyl group. The structure features chloro and fluoro substituents at strategic positions on both rings: the first pyridine ring contains a 3-chloro and 4-fluoro group, while the second pyridine ring is substituted with 3-chloro and 4-fluoro groups. Such compounds are often explored in medicinal chemistry for antimicrobial or enzyme-inhibitory properties due to their ability to mimic bio-relevant heterocycles .

Properties

Molecular Formula |

C11H4Cl2F2N2O |

|---|---|

Molecular Weight |

289.06 g/mol |

IUPAC Name |

bis(3-chloro-4-fluoropyridin-2-yl)methanone |

InChI |

InChI=1S/C11H4Cl2F2N2O/c12-7-5(14)1-3-16-9(7)11(18)10-8(13)6(15)2-4-17-10/h1-4H |

InChI Key |

ASEVDXYLVVFAGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)C(=O)C2=NC=CC(=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine typically involves multi-step organic reactions. Common starting materials might include chlorinated and fluorinated pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Oxidation and Reduction: It may participate in oxidation or reduction reactions under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential use in drug discovery and development due to its unique chemical properties.

Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues with Halogenated Pyridine Moieties

A. 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-47-6)

- Key Differences: While both compounds share halogenated pyridine frameworks, this analogue replaces the carbonyl bridge with a phenoxy group and introduces a trifluoromethyl substituent.

- Functional Implications : The absence of a carbonyl linker may reduce hydrogen-bonding capacity, affecting target binding in biological systems.

B. 1-(3-Chloro-5-methylpyridin-4-YL)ethan-1-one (CAS 1256809-17-2)

- Key Differences : This compound features a methyl-substituted pyridine ring and a ketone group but lacks the bifunctional pyridine architecture. The single pyridine ring limits its ability to engage in π-π stacking interactions compared to the target compound’s dual-ring system .

- Reactivity : The methyl group may sterically hinder interactions with enzymes or receptors, reducing bioactivity compared to halogenated derivatives.

Bioactive Pyridine-Azetidinone Hybrids

A. Compound K5 [2-(3-chloro-2-(3-ethoxy-4-hydroxyphenyl)-4-oxo-azetidin-1-yl]-4,5-diphenyl furan-3-carboxylic acid ethyl amide)

- Structural Contrast: K5 integrates an azetidinone (β-lactam) ring instead of a pyridine ring, coupled with furan and phenyl groups. The azetidinone moiety is associated with antibacterial activity, akin to β-lactam antibiotics, but the target compound’s pyridine-carbonyl structure may offer distinct electronic properties .

- Bioactivity: K5 demonstrated superior antibacterial activity against Staphylococcus aureus and Candida albicans, suggesting that the azetidinone-furan hybrid structure is more potent than pyridine derivatives in certain antimicrobial contexts .

B. Compound K7 [2-[3-chloro-2-(3-methoxyphenyl)-4-oxo-azetidinyl-1-yl]-4,5-diphenyl furan-3-carboxylic acid ethyl amide]

- Substituent Effects : The methoxy group in K7 enhances electron-donating capacity, contrasting with the electron-withdrawing fluoro groups in the target compound. This difference may alter binding to hydrophobic pockets in target proteins .

Biological Activity

3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is a synthetic compound belonging to the class of pyridine derivatives. Its unique structural features, including multiple halogen substitutions, suggest potential biological activities that warrant investigation. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine typically involves several steps, including halogenation and carbonylation reactions. A common synthetic route includes:

- Formation of Pyridine Intermediates : Starting from 3-chloro-4-fluoropyridine, halogenation reactions introduce additional chlorine and fluorine substituents.

- Coupling Reactions : The intermediates are coupled using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent like dichloromethane.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The introduction of halogen atoms is believed to enhance their interaction with microbial cell membranes, increasing permeability and leading to cell death.

Anticancer Activity

Research has demonstrated that certain pyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, compounds with similar fluorinated structures have been reported to induce apoptosis in cancer cells by activating caspase pathways.

Enzyme Inhibition

Compounds like 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine may act as enzyme inhibitors. Studies suggest that halogenated pyridines can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition could lead to anti-inflammatory effects.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, a series of fluorinated pyridine derivatives were tested against Staphylococcus aureus and E. coli. The results indicated that compounds with multiple halogen substitutions exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, demonstrating potent antimicrobial activity .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of fluorinated pyridines revealed that one derivative significantly inhibited breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This study highlighted the compound's potential as a lead for developing new anticancer therapies .

The biological activity of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine can be attributed to several mechanisms:

- Cell Membrane Disruption : The presence of electronegative halogens enhances the compound's ability to disrupt microbial membranes.

- Enzyme Interaction : Binding to active sites on enzymes alters their conformation and function, leading to reduced activity.

- Signal Transduction Modulation : The compound may interfere with growth factor signaling pathways, promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.